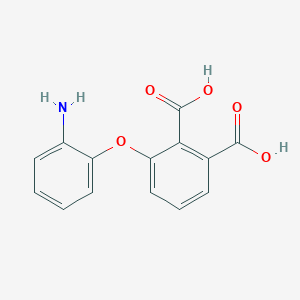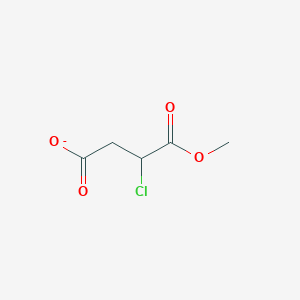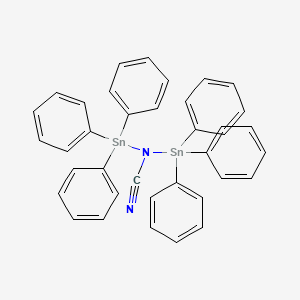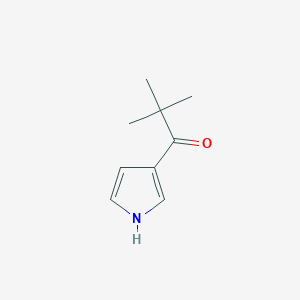
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is an organosilicon compound with the molecular formula C13H28OSi2. This compound is characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a butenone backbone. Organosilicon compounds like this one are of significant interest in organic synthesis due to their unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one typically involves the reaction of a suitable precursor with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a silylating agent such as triethylsilyl chloride and trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the silyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted butenones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules through silylation, which can enhance the stability and reactivity of biomolecules.
Medicine: Explored for its potential use in drug delivery systems, where the silyl groups can improve the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
作用機序
The mechanism of action of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one involves the interaction of its silyl groups with various molecular targets. The triethylsilyl and trimethylsilyl groups can act as protecting groups in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with only one silyl group, leading to different reactivity and applications.
3-(Triphenylsilyl)-3-buten-2-one: Contains a bulkier silyl group, which can influence steric effects and reaction outcomes.
3-(Trimethylsilyl)-3-buten-1-ol: An alcohol derivative with different functional group reactivity.
Uniqueness
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity. This dual silylation can enhance the compound’s stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
特性
| 90313-67-0 | |
分子式 |
C13H28OSi2 |
分子量 |
256.53 g/mol |
IUPAC名 |
3-triethylsilyl-4-trimethylsilylbut-3-en-2-one |
InChI |
InChI=1S/C13H28OSi2/c1-8-16(9-2,10-3)13(12(4)14)11-15(5,6)7/h11H,8-10H2,1-7H3 |
InChIキー |
SPINSXORPVPWOU-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)

![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)




